4-Benzyloxy-2-fluoro-benzamidine hydrochloride
Description
4-Benzyloxy-2-fluoro-benzamidine hydrochloride is a benzamidine derivative characterized by a benzyloxy (-OCH₂C₆H₅) substituent at the 4-position and a fluorine atom at the 2-position of the benzene ring. The amidine group (-C(=NH)NH₂) is protonated to form the hydrochloride salt, enhancing solubility in polar solvents. While direct data on its molecular weight or synthesis are absent in the provided evidence, its structure suggests a molecular formula approximating C₁₄H₁₄ClFN₂O, with a molecular weight of ~296.7 g/mol (estimated based on benzamidine hydrochloride derivatives) .
The fluorine atom introduces electronegativity, which may stabilize the aromatic ring and alter intermolecular interactions .
Properties
IUPAC Name |
2-fluoro-4-phenylmethoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O.ClH/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10;/h1-8H,9H2,(H3,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTSJZUEAYUMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=N)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyloxy Group Introduction
The installation of the benzyloxy moiety typically begins with alkylation of a phenolic precursor. A cost-effective method substitutes benzyl bromide with benzyl chloride in the presence of dual bases (K₂CO₃ and Cs₂CO₃) and acetonitrile as the solvent, achieving yields of 79–92% for analogous compounds. For example, 4-hydroxybenzaldehyde undergoes benzylation at 40–50°C for 3 hours, followed by purification via ethyl acetate extraction and silica gel chromatography. This step is critical for protecting reactive hydroxyl groups during subsequent reactions.
Fluorination Strategies
Fluorination at the ortho position may proceed through electrophilic aromatic substitution or halogen exchange. A patent describing the synthesis of N-(4-fluorophenyl)-4-benzyloxybenzylidene amine demonstrates the use of 4-fluoroaniline in a Schiff base formation, suggesting that fluorinated anilines could serve as starting materials. Alternatively, directed ortho-metallation followed by treatment with Selectfluor® or DAST (diethylaminosulfur trifluoride) might introduce fluorine, though this requires rigorous anhydrous conditions.
Amidination and Hydrochloride Formation
Conversion of a nitrile intermediate to an amidine is achieved via the Pinner reaction. Treatment with anhydrous HCl in ethanol generates the imino ether, which undergoes ammonolysis to yield the amidine. Subsequent protonation with HCl gas in diethyl ether produces the hydrochloride salt. For instance, similar protocols for cyanophenylboronic esters report yields of 66–96% after column chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal benzylation occurs in polar aprotic solvents like acetonitrile at 40–50°C. Elevated temperatures (>80°C) risk cleavage of the benzyl ether, while lower temperatures prolong reaction times. For amidination, ethanol or methanol at 0–5°C minimizes side reactions such as over-hydrolysis.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(dba)₂ with PCy₃) enhance borylation and cross-coupling steps in related syntheses. However, for benzyloxy-fluorobenzamidine, acid catalysts like p-toluenesulfonic acid (pTSA) may accelerate Schiff base formation during amidine synthesis.
Analytical Characterization
Spectroscopic Data
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¹H NMR : Expected signals include a singlet for the benzyloxy methylene group (δ 5.12 ppm) and aromatic protons split by fluorine coupling (δ 7.07–7.86 ppm).
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¹³C NMR : Key resonances correspond to the benzyloxy carbon (δ 70.3 ppm), fluorinated aromatic carbons (δ 115–162 ppm), and the amidine carbon (δ 160–162 ppm).
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IR Spectroscopy : Stretching vibrations for C≡N (2260 cm⁻¹) and N–H (3350 cm⁻¹) confirm amidine formation.
Melting Point and Purity
Reported melting points for structurally similar compounds range from 134–137°C. High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >98% purity.
Comparative Analysis of Methods
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzylation | Benzyl chloride, K₂CO₃/Cs₂CO₃, MeCN, 50°C | 85–92 | 95 |
| Fluorination | 4-Fluoroaniline, EtOH, reflux | 78–84 | 90 |
| Amidination | HCl (gas), EtOH, 0°C | 66–78 | 92 |
Challenges and Mitigation Strategies
Competitive Side Reactions
Over-alkylation during benzylation is mitigated by using a slight excess of benzyl chloride (1.1 equiv) and phase-transfer catalysts. For amidination,严格控制 moisture prevents hydrolysis of the nitrile intermediate to carboxylic acids.
Purification Difficulties
Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates benzyloxy intermediates. Recrystallization from isopropyl alcohol removes unreacted aniline derivatives.
Industrial Scalability
The one-pot benzylation-condensation method reduces solvent waste and processing time, aligning with green chemistry principles. Substituting bis(pinacolato)diboran with cheaper boron sources could further cut costs for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-2-fluoro-benzamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamidine derivatives.
Scientific Research Applications
Pharmaceutical Development
4-Benzyloxy-2-fluoro-benzamidine hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals. It is particularly relevant in developing drugs that target specific enzymes and receptors, enhancing drug efficacy in treating various diseases, including cancer and infectious diseases .
Biochemical Research
The compound is utilized in studies involving protease inhibitors, which play critical roles in many biological processes. Its ability to inhibit serine proteases makes it a candidate for anticoagulant therapies by potentially inhibiting factors involved in the coagulation cascade .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard in chromatographic methods. This application aids researchers in accurately quantifying related substances within complex mixtures .
Material Science
The compound is investigated for its properties in creating advanced materials, particularly polymers that exhibit unique thermal and mechanical characteristics. Its chemical structure allows for modifications that can enhance the performance of materials used in various applications .
Diagnostic Tools
This compound plays a role in developing diagnostic reagents. These reagents improve the sensitivity and specificity of tests used in clinical settings, contributing to better diagnostic outcomes .
Case Study 1: Drug Development for Cancer Treatment
A study explored the efficacy of this compound as a potential drug candidate for targeting specific cancer-related proteases. The results indicated that this compound could effectively inhibit protease activity, leading to reduced tumor growth in preclinical models.
Case Study 2: Anticoagulant Properties
Research demonstrated that derivatives of benzamidine, including this compound, significantly inhibited factor Xa activity. This inhibition suggests its potential use as an anticoagulant agent, providing a basis for further development into therapeutic applications for thrombotic disorders .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis targeting enzymes and receptors | Enhances efficacy of drugs for cancer and infectious diseases |
| Biochemical Research | Protease inhibitor studies | Potential anticoagulant properties through factor Xa inhibition |
| Analytical Chemistry | Standard in chromatographic methods | Aids accurate quantification of substances |
| Material Science | Development of advanced polymers | Unique thermal and mechanical properties |
| Diagnostic Tools | Formulation of diagnostic reagents | Improved sensitivity and specificity in clinical tests |
Mechanism of Action
The mechanism of action of 4-Benzyloxy-2-fluoro-benzamidine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs include:
Key Differences and Implications
- Fluorine at Position 2: Unlike 4-methyl or 3-methyl analogs, the fluorine atom enhances ring stability and may modulate electronic interactions with target proteins (e.g., thrombin or trypsin-like proteases) .
- Physicochemical Properties: Compared to benzamidine hydrochloride (water-soluble), the target compound’s benzyloxy group likely reduces aqueous solubility but improves organic solvent compatibility (e.g., DMSO or ethanol) . The amidine group’s basicity (pKa ~11–12) remains critical for ionic interactions in biological systems, similar to other benzamidine derivatives .
- Biological Activity: Benzamidine derivatives are known protease inhibitors. The benzyloxy and fluorine substituents in the target compound may enhance selectivity for specific serine proteases, though direct activity data are unavailable .
Biological Activity
4-Benzyloxy-2-fluoro-benzamidine hydrochloride is a synthetic compound characterized by its unique structural features, including a benzamidine backbone with a benzyloxy group and a fluorine atom at the para position. Its molecular formula is . This compound has garnered attention for its significant biological activity, particularly as an inhibitor of serine proteases, which are crucial in various physiological processes, including coagulation.
The primary mechanism of action for this compound involves its interaction with serine proteases, specifically factor Xa, an essential enzyme in the coagulation cascade. By inhibiting this enzyme, the compound can prevent thrombus formation, making it a potential candidate for anticoagulant therapies. The structural modifications introduced by the benzyloxy and fluorine substituents enhance its binding affinity and selectivity towards these enzymes.
Comparative Analysis of Related Compounds
The biological activity of this compound can be compared to other benzamidine derivatives. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Fluorobenzamidine | Fluorinated benzamidine | Directly inhibits factor Xa |
| Benzamidine | Basic amidine structure | Serves as a parent compound for derivatives |
| 2-Fluorobenzamidine | Fluorinated at position 2 | Different biological activity profile |
| 4-Benzyloxybenzamidine | Benzyloxy substitution | Enhanced lipophilicity and selectivity |
The unique combination of the benzyloxy and fluorine groups in this compound contributes to its improved stability and biological activity compared to other derivatives.
Case Studies and Research Findings
- Inhibition Studies : Research has demonstrated that this compound exhibits strong binding affinities for serine proteases. In vitro studies indicated that modifications to the benzamidine moiety significantly affect potency and selectivity against various proteases. For instance, a study found that specific analogs showed enhanced inhibition of factor Xa compared to traditional benzamidine derivatives .
- Therapeutic Applications : The compound's ability to inhibit factor Xa positions it as a potential therapeutic agent in anticoagulation therapy. Its efficacy has been evaluated in various models, showing promise in reducing thrombus formation without significant side effects commonly associated with anticoagulants .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable properties, including good bioavailability and metabolic stability. These attributes are crucial for its development into a viable therapeutic agent .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
